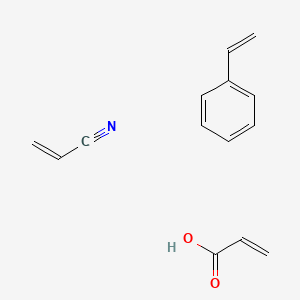

Prop-2-enenitrile;prop-2-enoic acid;styrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Prop-2-enenitrile, prop-2-enoic acid, and styrene are organic compounds that are often used in the synthesis of various polymers and copolymers. These compounds are known for their reactivity and versatility in chemical reactions, making them valuable in industrial applications. Prop-2-enenitrile, also known as acrylonitrile, is a colorless liquid with a pungent odor. Prop-2-enoic acid, commonly referred to as acrylic acid, is a clear, colorless liquid with an acrid smell. Styrene is a colorless liquid that evaporates easily and has a sweet smell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Prop-2-enenitrile (Acrylonitrile)

Synthetic Route: Acrylonitrile is typically produced by the ammoxidation of propylene. This process involves the reaction of propylene, ammonia, and oxygen in the presence of a catalyst.

Reaction Conditions: The reaction is carried out at high temperatures (400-500°C) and pressures, using catalysts such as bismuth molybdate.

Industrial Production: The Sohio process is the most common industrial method for producing acrylonitrile.

-

Prop-2-enoic acid (Acrylic Acid)

Synthetic Route: Acrylic acid is produced by the oxidation of propylene. This process involves the reaction of propylene with oxygen in the presence of a catalyst.

Reaction Conditions: The reaction is carried out at high temperatures (200-300°C) and pressures, using catalysts such as molybdenum and vanadium oxides.

Industrial Production: The two-step oxidation process is the most common industrial method for producing acrylic acid.

-

Styrene

Synthetic Route: Styrene is produced by the dehydrogenation of ethylbenzene. This process involves the removal of hydrogen from ethylbenzene to form styrene.

Reaction Conditions: The reaction is carried out at high temperatures (600-650°C) and low pressures, using catalysts such as iron oxide.

Industrial Production: The catalytic dehydrogenation process is the most common industrial method for producing styrene.

Analyse Des Réactions Chimiques

Types of Reactions

-

Prop-2-enenitrile (Acrylonitrile)

Oxidation: Acrylonitrile can undergo oxidation to form acrylamide.

Reduction: Acrylonitrile can be reduced to form propionitrile.

Substitution: Acrylonitrile can undergo nucleophilic substitution reactions to form various derivatives.

-

Prop-2-enoic acid (Acrylic Acid)

Polymerization: Acrylic acid can undergo polymerization to form polyacrylic acid.

Esterification: Acrylic acid can react with alcohols to form esters.

Addition: Acrylic acid can undergo addition reactions with various nucleophiles.

-

Styrene

Polymerization: Styrene can undergo polymerization to form polystyrene.

Hydrogenation: Styrene can be hydrogenated to form ethylbenzene.

Halogenation: Styrene can undergo halogenation to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and alcohols.

Polymerization: Common initiators include benzoyl peroxide and azobisisobutyronitrile.

Major Products

Acrylonitrile: Acrylamide, propionitrile, and various derivatives.

Acrylic Acid: Polyacrylic acid, acrylic esters, and various addition products.

Styrene: Polystyrene, ethylbenzene, and halogenated derivatives.

Applications De Recherche Scientifique

Prop-2-enenitrile, prop-2-enoic acid, and styrene have numerous applications in scientific research:

Chemistry: These compounds are used as monomers in the synthesis of various polymers and copolymers. They are also used as intermediates in organic synthesis.

Biology: Acrylic acid and its derivatives are used in the preparation of hydrogels for biomedical applications. Acrylonitrile is used in the synthesis of nitrile rubber, which is used in medical gloves.

Medicine: Polymers derived from these compounds are used in drug delivery systems and tissue engineering.

Industry: These compounds are used in the production of plastics, adhesives, coatings, and textiles.

Mécanisme D'action

The mechanism of action of these compounds varies depending on the specific reaction and application:

Acrylonitrile: Acts as a monomer in polymerization reactions, forming nitrile rubber and other polymers. It can also act as an electrophile in nucleophilic substitution reactions.

Acrylic Acid: Acts as a monomer in polymerization reactions, forming polyacrylic acid and other polymers. It can also act as an electrophile in addition reactions.

Styrene: Acts as a monomer in polymerization reactions, forming polystyrene and other polymers. It can also undergo various addition and substitution reactions.

Comparaison Avec Des Composés Similaires

Acrylonitrile vs. Methacrylonitrile: Both compounds are nitriles, but acrylonitrile is more reactive due to the presence of a vinyl group.

Acrylic Acid vs. Methacrylic Acid: Both compounds are carboxylic acids, but acrylic acid is more reactive due to the presence of a vinyl group.

Styrene vs. α-Methylstyrene: Both compounds are aromatic hydrocarbons, but styrene is more reactive due to the presence of a vinyl group.

Similar Compounds

- Methacrylonitrile

- Methacrylic Acid

- α-Methylstyrene

Propriétés

Numéro CAS |

24980-16-3 |

|---|---|

Formule moléculaire |

C14H15NO2 |

Poids moléculaire |

229.27 g/mol |

Nom IUPAC |

prop-2-enenitrile;prop-2-enoic acid;styrene |

InChI |

InChI=1S/C8H8.C3H3N.C3H4O2/c1-2-8-6-4-3-5-7-8;1-2-3-4;1-2-3(4)5/h2-7H,1H2;2H,1H2;2H,1H2,(H,4,5) |

Clé InChI |

QMRNDFMLWNAFQR-UHFFFAOYSA-N |

SMILES canonique |

C=CC#N.C=CC1=CC=CC=C1.C=CC(=O)O |

Numéros CAS associés |

24980-16-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)

![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)

![methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid](/img/structure/B14697981.png)